molecular formula C12H22 B8275499 3-Heptylcyclopentene

3-Heptylcyclopentene

Cat. No.: B8275499
M. Wt: 166.30 g/mol
InChI Key: RLXNRBDYXGEREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Heptylcyclopentene is a cyclopentene derivative featuring a heptyl substituent at the 3-position of the five-membered ring. Its molecular formula is C₁₂H₂₂, with a molecular weight of 166.31 g/mol. This compound is primarily utilized in organic synthesis, notably in the preparation of bicyclic ketones. For instance, it reacts with trichloroacetyl chloride and phosphorus oxychloride to yield 7,7-dichloro-4-heptylbicyclo[3.2.0]heptan-6-one, a precursor for pharmaceuticals or agrochemicals . The compound’s boiling point is reported as 115°C at 0.22 mm Hg, indicative of its moderate volatility under reduced pressure .

Properties

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

3-heptylcyclopentene

InChI

InChI=1S/C12H22/c1-2-3-4-5-6-9-12-10-7-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3

InChI Key

RLXNRBDYXGEREA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-heptylcyclopentene with three analogs: 3-chlorocyclopentene , 3-methylcyclopentene , and 3-cyclopentylcyclopentene .

Compound Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound Heptyl (C₇H₁₅) C₁₂H₂₂ 166.31 115 (0.22 mm Hg) Low (non-polar) Bicyclic ketone synthesis
3-Chlorocyclopentene Chlorine C₅H₇Cl 118.56 Not reported Moderate (polar) Intermediate in organics
3-Methylcyclopentene Methyl C₆H₁₀ 82.14 Not reported Water-miscible Drug/dye precursors
3-Cyclopentylcyclopentene Cyclopentyl C₁₀H₁₄ 134.22 Not reported Low (non-polar) Specialty chemicals

Key Observations:

  • Substituent Effects: The heptyl group confers significant hydrophobicity, making this compound less water-soluble than its methyl or chlorinated analogs. This property suits it for reactions in non-polar solvents or as a lipophilic building block.

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